molecular formula C20H28N4O4S B2432772 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide CAS No. 1010865-42-5

3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide

Cat. No. B2432772
M. Wt: 420.53
InChI Key: FJWBTUXTVRIMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Scientific Field : Oncology
  • Summary of the Application : Pralsetinib (BLU-667, CS 3009, Gavreto) is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
  • Methods of Application or Experimental Procedures : In vitro studies have shown that BLU-667 can specifically inhibit RET signaling in cancer cells with RET mutations . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
  • Results or Outcomes : BLU-667 has shown good tolerance in in vivo experiments . It has been found to be more effective in inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .
  • Scientific Field : Pharmacology
  • Summary of the Application : APD791 is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist . It has high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .
  • Methods of Application or Experimental Procedures : APD791 was tested against a wide panel of other G-protein-coupled receptors . It inhibited 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation . Similar potency was observed for inhibition of 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings .
  • Results or Outcomes : Oral administration of APD791 to dogs resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of APD791 with human liver microsomes .

properties

IUPAC Name

3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-piperidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-22-15-17(14-21-22)16-23(20(25)18-7-6-8-19(13-18)28-2)11-12-29(26,27)24-9-4-3-5-10-24/h6-8,13-15H,3-5,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBTUXTVRIMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCCC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide

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